2-((4-Methoxybenzyl)amino)ethanol
Overview
Description
2-((4-Methoxybenzyl)amino)ethanol is an organic compound with the molecular formula C10H15NO2 It consists of an ethanol backbone substituted with a 4-methoxybenzyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)amino)ethanol typically involves the reaction of 4-methoxybenzylamine with ethylene oxide. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
4-Methoxybenzylamine+Ethylene oxide→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxybenzyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N,N-dimethyl-2-((4-methoxybenzyl)amino)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((4-Methoxybenzyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((4-Methoxybenzyl)amino)ethanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the methoxy and amino groups allows for hydrogen bonding and other interactions that can modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxyphenyl)methylamino)ethanol
- 2-((4-Methoxybenzyl)amino)propanol
- 2-((4-Methoxybenzyl)amino)butanol
Uniqueness
2-((4-Methoxybenzyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
53332-62-0 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(4-methoxy-N-methylanilino)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-11(7-8-12)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
MPKJAXONTJGSCI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCCO |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)OC |
64834-63-5 | |
Pictograms |
Irritant |
sequence |
G |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.